5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine
Description
5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine is a heterocyclic compound featuring a 1,2-oxazole core. Key structural attributes include:
- Position 3: A methyl group, enhancing steric bulk and influencing electronic properties.
- Position 5: A trans-β-ethenyl linker to a 4-fluorophenyl moiety, contributing to π-conjugation and lipophilicity.
This compound’s structural framework is conducive to applications in medicinal chemistry, particularly in targeting fluorinated aromatic pharmacophores.
Properties
IUPAC Name |
5-[2-(4-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-8-12(14)11(16-15-8)7-4-9-2-5-10(13)6-3-9/h2-7H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNAPZDTRIIIJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1N)C=CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine typically involves the following steps:
Formation of the Ethenyl Chain: The initial step involves the formation of the ethenyl chain through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired ethenyl group.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated ethenyl intermediate in the presence of a palladium catalyst.
Construction of the Oxazole Ring: The final step involves the cyclization of the intermediate compound to form the oxazole ring. This is typically achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the ethenyl group is converted to an epoxide or a diol.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, or reduce the oxazole ring to an oxazoline.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted derivatives or oxazoline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Analogues in the 1,2-Oxazole Family
Example: Ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate ()
- Core : Shares the 1,2-oxazole backbone.
- Substituents: Position 3: 4-Chlorophenyl (vs. methyl in the target compound). Position 4: Ethyl carboxylate (vs. amine). Position 5: Dimethylamino-ethenyl (vs. 4-fluorophenyl-ethenyl).
- Synthesis : Prepared for [3+2] cycloaddition reactions, suggesting synthetic versatility for functionalization .
Pyrano-Pyrazole Derivatives ()
Example: 5-(4-Fluorophenyl)-4-(3,4,5-trimethoxyphenol)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-6-amine (5f)
- Core: Fused dihydropyrano-pyrazole system (vs. simple oxazole).
- Substituents: 4-Fluorophenyl at position 5 (shared with target). 3,4,5-Trimethoxyphenol at position 4 (vs. amine in oxazole).
- Pharmacological Relevance: Pyrano-pyrazoles are associated with diverse bioactivities, including antimicrobial and anticancer effects .
Thiazole and Triazole Derivatives ()
Example : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)
- Core : Thiazole and pyrazole-triazole hybrid.
- Substituents : Multiple 4-fluorophenyl groups.
- Crystallography : Isostructural with triclinic symmetry; one fluorophenyl group is perpendicular to the planar core .
| Feature | Target Compound | Compound 5 () |
|---|---|---|
| Core Structure | 1,2-Oxazole | Thiazole-pyrazole-triazole |
| Fluorophenyl Groups | 1 | 3 |
| Conformation | Likely planar (oxazole) | Partial non-planarity |
Oxadiazole and Triazole Derivatives ()
Example : 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
- Core : 1,2,4-Oxadiazole and triazole.
- Substituents : Trifluoromethylphenyl (strong electron-withdrawing group).
- Synthesis : High-yield crystallization from dimethylformamide .
Key Insight : The trifluoromethyl group in may improve metabolic stability compared to the target’s fluorophenyl moiety.
Biological Activity
Chemical Structure and Properties
The chemical structure of 5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine can be depicted as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 233.24 g/mol
- IUPAC Name : this compound
This compound features a fluorinated phenyl group, which may enhance its lipophilicity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |
| Compound B | HeLa (Cervical Cancer) | 2.41 | Inhibition of cell proliferation |
| This compound | U937 (Leukemia) | TBD | TBD |
Note: TBD indicates values that require further investigation.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may induce apoptosis through the activation of p53 pathways and caspase cascades. Flow cytometry assays have indicated that compounds within this class can trigger apoptotic processes in a dose-dependent manner.
Case Studies
-
Study on Antiproliferative Effects :
A recent study evaluated the antiproliferative effects of various oxazole derivatives, including our compound of interest. The results indicated that modifications to the phenyl ring significantly influenced activity levels. Electron-donating groups (EDGs) were found to enhance activity, while electron-withdrawing groups (EWGs) decreased it. -
In Vivo Studies :
In vivo studies are necessary to validate the anticancer efficacy observed in vitro. Animal models treated with similar oxazole derivatives exhibited reduced tumor growth rates compared to control groups, suggesting potential therapeutic applications.
Q & A
What synthetic strategies are recommended for preparing 5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis of oxazole derivatives typically involves cyclization or condensation reactions. For analogous compounds, key reagents include oxidizing agents (e.g., potassium permanganate) and catalysts for Stille or Suzuki couplings to introduce the fluorophenyl-ethenyl group . Optimize reaction parameters using polar aprotic solvents (e.g., DMF or ethanol) at controlled temperatures (60–100°C) to enhance yield. Monitor reaction progress via TLC and purify via column chromatography with gradient elution (hexane/ethyl acetate) .
How can researchers confirm the molecular structure and stereochemistry of this compound?
Methodological Answer:
Structural confirmation requires multi-technique validation:
- X-ray crystallography resolves absolute configuration, as demonstrated for similar oxazole derivatives (e.g., C–C bond length precision: ±0.005 Å, R-factor <0.05) .
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) identifies substituent positions and confirms ethenyl geometry (trans/cis coupling constants) .
- High-resolution mass spectrometry (HR-MS) validates molecular formula (e.g., C₁₂H₁₁FN₂O, expected m/z 218.0845) .
What advanced computational methods predict the compound’s reactivity and biological target interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets for accuracy .
- Molecular Docking: Simulate binding to enzymes (e.g., kinases) using AutoDock Vina. Align with crystallographic data from analogous fluorophenyl-oxazole structures (PDB ID: 3LCS) .
- MD Simulations: Assess stability in biological membranes (e.g., lipid bilayer models) with GROMACS, using OPLS-AA force fields .
How can contradictory bioactivity data across studies be systematically resolved?
Methodological Answer:
Contradictions may arise from assay variability or impurities. Address this via:
- Standardized Assays: Replicate bioactivity (e.g., antimicrobial MIC tests) under controlled conditions (pH 7.4, 37°C) .
- Purity Verification: Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity before testing .
- Meta-Analysis: Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers or dose-response trends .
What challenges arise in scaling up synthesis for preclinical studies, and how are they mitigated?
Methodological Answer:
- Reaction Scalability: Transition from batch to flow chemistry for exothermic steps (e.g., cyclization). Use microreactors to maintain temperature control .
- Purification: Replace column chromatography with recrystallization (solvent: ethanol/water) for cost-effective bulk purification .
- Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS to establish shelf-life .
What analytical techniques are critical for detecting decomposition products or impurities?
Methodological Answer:
- LC-MS/MS: Identify trace impurities (e.g., hydrolyzed oxazole rings) using a Q-TOF detector in positive ion mode .
- GC-MS: Analyze volatile byproducts (e.g., methylamine derivatives) with a DB-5MS column .
- Solid-State NMR: Detect polymorphic forms or hydrate formation in bulk material .
How does the fluorophenyl-ethenyl moiety influence the compound’s electronic properties and bioactivity?
Methodological Answer:
- Electron-Withdrawing Effect: Fluorine increases oxazole ring electrophilicity, enhancing interactions with nucleophilic residues in enzymes (e.g., ATP-binding pockets) .
- Conformational Rigidity: The ethenyl group restricts rotation, improving binding specificity. Compare with non-fluorinated analogs via SAR studies .
- LogP Optimization: Fluorine reduces hydrophobicity (predicted LogP ~2.1), balancing membrane permeability and solubility .
What strategies are effective in modifying the oxazole core to enhance metabolic stability?
Methodological Answer:
- Isosteric Replacement: Substitute the oxazole with a thiazole (improves metabolic resistance) via Hürthig reaction .
- Pro-drug Design: Introduce ester groups at the amine position (hydrolyzed in vivo to active form) .
- Deuterium Labeling: Replace labile hydrogens (e.g., methyl group) to slow CYP450-mediated degradation .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 Knockout: Delete putative targets (e.g., kinase genes) in cell lines to confirm on-target effects .
- Thermal Shift Assay (TSA): Measure protein melting shifts to identify binding partners .
- Transcriptomics: Perform RNA-seq on treated cells to map pathway activation (e.g., apoptosis or autophagy) .
What are the best practices for data reproducibility in studies involving this compound?
Methodological Answer:
- Open Data: Deposit synthetic protocols on platforms like Zenodo and share spectral data (NMR, HR-MS) in public repositories .
- Collaborative Validation: Cross-validate bioactivity in independent labs using blinded samples .
- Reporting Standards: Adhere to CHEMRICH guidelines for chemical data transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
